2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
Overview
Description
“2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” is a chemical compound with the molecular formula C9H7NO3S . It is a member of the benzoxazole family, which are bicyclic planar molecules extensively used as starting materials for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesis of “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” specifically involves the reaction of Potassium ethylxanthate and Methyl 3-amino-4-hydroxybenzoate .
Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . The specific molecular structure of “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” can be found in various chemical databases .
Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways, using a variety of catalysts . The specific chemical reactions involving “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” would depend on the specific conditions and reactants used.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester” include a melting point of 227-228℃ (ethanol), a boiling point of 330.6±44.0 °C (Predicted), a density of 1.46±0.1 g/cm3 (20 ºC 760 Torr), and a pKa of 10.49±0.20 (Predicted) .
Scientific Research Applications
Antimicrobial Applications
Research has illustrated the effectiveness of derivatives synthesized from 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester in antimicrobial applications. For instance, a study conducted by Vodela et al. (2013) focused on the synthesis of novel benzoxazole-based oxadiazoles, which exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria (Vodela et al., 2013). Additionally, Mohammed and Dahham (2018) described the synthesis of formazan dyes derived from 2-mercapto benzoxazole, which showed promising antibacterial properties (Mohammed & Dahham, 2018).
Antifungal and Antitumor Activities
The modification and synthesis of derivatives from 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester have also been explored for antifungal and antitumor applications. Notably, Kaldrikyan et al. (2011) synthesized 3-(5-Methylbenzofuryl)-4-phenyl(allyl)-5-mercapto-1,2,4-triazoles, demonstrating antitumor activity, showcasing the compound's utility in cancer research (Kaldrikyan et al., 2011).
Material Science Applications
In the realm of materials science, the compound has contributed to the synthesis of novel polymers with enhanced properties. Toiserkani (2013) detailed the preparation of poly(imide-ester)s and poly(etherimide-ester)s containing benzoxazole or benzothiazole groups, which exhibited excellent thermal stability and solubility in common organic solvents, indicating their potential in advanced material applications (Toiserkani, 2013).
Future Directions
properties
IUPAC Name |
methyl 2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-7-6(4-5)10-9(14)13-7/h2-4H,1H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJGRFGKJKXVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415473 | |
Record name | 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester | |
CAS RN |
72730-39-3 | |
Record name | 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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